阿塞那平-13C,d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

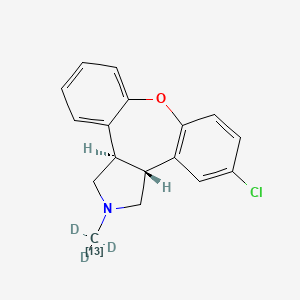

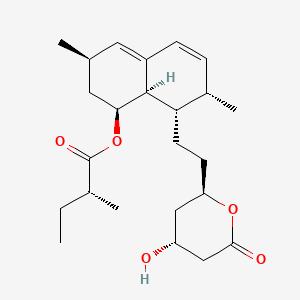

Asenapine-13C,d3 is a chemically modified version of asenapine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .

科学研究应用

Asenapine-13C,d3 is widely used in scientific research due to its labeled isotopes. It is particularly valuable in pharmacokinetic studies, where it helps researchers track the absorption, distribution, metabolism, and excretion of asenapine in the body. Additionally, it is used in drug metabolism studies to identify metabolic pathways and potential drug-drug interactions .

In the field of medicine, Asenapine-13C,d3 is used to study the pharmacodynamics of asenapine, providing insights into its mechanism of action and therapeutic effects. It is also employed in the development of new antipsychotic drugs, helping researchers design compounds with improved efficacy and safety profiles .

作用机制

Target of Action

Asenapine-13C,d3, also known as Asenapine 13C,d3, is an atypical antipsychotic that primarily targets a range of receptors in the brain . These include:

- Serotonin receptors (5-HT receptors) : Asenapine has a high affinity for these receptors, particularly 5-HT2A .

- Dopamine receptors (D2) : Asenapine also shows strong antagonism at these receptors .

- Adrenoceptors : Asenapine interacts with these receptors as well .

- Histamine receptors : Asenapine has antagonist activity at these receptors .

These receptors play crucial roles in regulating mood, cognition, and behavior.

Mode of Action

Asenapine-13C,d3 acts as an antagonist at its target receptors, meaning it binds to these receptors and inhibits their activity . This antagonism at the serotonin and dopamine receptors has been shown to enhance the efflux of dopamine (DA) and acetylcholine (Ach) in rat brains . The interaction of Asenapine with its targets leads to changes in neurotransmitter levels and activity in the brain, which can help to alleviate symptoms of disorders like schizophrenia and bipolar disorder .

Biochemical Pathways

The exact biochemical pathways affected by Asenapine-13C,d3 are complex and involve multiple neurotransmitter systems. By acting as an antagonist at serotonin, dopamine, adrenoceptors, and histamine receptors, Asenapine-13C,d3 can influence a variety of neural pathways and their downstream effects . .

Pharmacokinetics

Asenapine-13C,d3 is subject to extensive first-pass metabolism, which is why it is administered in sublingual and transdermal formulations . This means that the compound is rapidly metabolized in the liver before it can reach systemic circulation when taken orally . The sublingual and transdermal routes bypass this first-pass metabolism, improving the bioavailability of the drug .

Result of Action

The molecular and cellular effects of Asenapine-13C,d3’s action are primarily related to its antagonistic activity at various receptors. For example, it has been shown to increase D1-like binding in certain areas of the brain . It also increases D2 binding in the medial prefrontal cortex and hippocampus . These changes in receptor binding can alter neurotransmitter activity and ultimately influence behavior and cognition .

Action Environment

The action, efficacy, and stability of Asenapine-13C,d3 can be influenced by various environmental factors. For instance, the method of administration can significantly impact the drug’s bioavailability due to the extensive first-pass metabolism . Additionally, individual patient factors such as age, liver function, and concurrent medications can also affect the pharmacokinetics and pharmacodynamics of Asenapine-13C,d3 .

生化分析

Biochemical Properties

Asenapine 13C,d3, like its parent compound Asenapine, is an antagonist of serotonin (5-HT) receptors and dopamine (D2, D3, D4) receptors . It has high affinity for these receptors, with Ki values of 0.03-4.0 nM for 5-HT and 1.3, 0.42, 1.1 nM for dopamine receptors . This means that Asenapine 13C,d3 can bind to these receptors and block their activity, thereby influencing biochemical reactions involving these receptors.

Cellular Effects

Asenapine 13C,d3, through its interaction with serotonin and dopamine receptors, can influence various cellular processes. For instance, it can affect cell signaling pathways mediated by these receptors, potentially altering gene expression and cellular metabolism . The specific effects of Asenapine 13C,d3 on different types of cells and cellular processes would depend on the expression and activity of these receptors in the cells.

Molecular Mechanism

The molecular mechanism of action of Asenapine 13C,d3 involves binding interactions with serotonin and dopamine receptors . By acting as an antagonist, it can inhibit the activation of these receptors, thereby affecting downstream signaling pathways. This can lead to changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of Asenapine 13C,d3 at different dosages in animal models have not been extensively studied. It is known that Asenapine, the parent compound, can induce a dose-dependent suppression of conditioned avoidance response in rats .

Metabolic Pathways

Asenapine 13C,d3 is likely to be involved in similar metabolic pathways as Asenapine. Asenapine is metabolized hepatically by direct glucuronidation by the enzyme UGT1A4 and through oxidative metabolism by cytochrome P450 isoenzymes, particularly CYP1A2 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Asenapine-13C,d3 involves the incorporation of carbon-13 and deuterium into the asenapine molecule. This process typically starts with the synthesis of the labeled precursors, followed by their incorporation into the asenapine structure through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the efficient incorporation of the isotopes .

Industrial Production Methods: Industrial production of Asenapine-13C,d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their precise incorporation into the final product. Quality control measures are implemented to ensure the purity and consistency of the compound .

化学反应分析

Types of Reactions: Asenapine-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and metabolic pathways .

Common Reagents and Conditions: Common reagents used in the reactions of Asenapine-13C,d3 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of Asenapine-13C,d3 depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs .

相似化合物的比较

Similar Compounds: Similar compounds to Asenapine-13C,d3 include other labeled antipsychotic drugs, such as risperidone-13C,d3 and olanzapine-13C,d3. These compounds are also labeled with isotopes and used in pharmacokinetic and drug metabolism studies .

Uniqueness: What sets Asenapine-13C,d3 apart from other similar compounds is its specific labeling with carbon-13 and deuterium, which provides unique advantages in tracking and studying the compound in biological systems. Additionally, its strong affinity for multiple neurotransmitter receptors makes it a valuable tool in understanding the complex mechanisms underlying psychiatric disorders .

属性

IUPAC Name |

(2R,6R)-9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWBSWWIRNCQIJ-LBPJCRQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

![(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141109.png)